Sorbic Acid

Food Microbiology Preservative Efficacy Mechanism of Action

Sorbic acid (CAS 110-44-1) is a GRAS food-grade preservative (E200) with unmatched potency against spoilage moulds and pathogens at pH 4.5–5.5. Its MIC of 4.5 mM against Aspergillus niger is 17.8-fold lower than acetic acid, enabling lower use levels and cost savings. The free acid form is twice as potent as potassium sorbate against S. aureus. Ideal for baked goods, dairy, and meat products where neutral taste and clean-label status are critical.

Molecular Formula C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight 112.13 g/mol
CAS No. 91751-55-2
Cat. No. B10763058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbic Acid
CAS91751-55-2
Molecular FormulaC6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C;  in absolute ethanol or methanol: 12.90% at 20 °C;  in 20% ethanol: 0.29%;  in acetone: 9.2% at 20 °C;  in glacial acetic acid: 11.5% at 20 °C;  in benzene: 2.3%, in dioxane: 11.0% at 20 °C;  in carbon tetrachloride: 1.3% at 20 °C;  in cyclohexane: 0.28%;  in glycerol: 0.31% at 20 °C;  in isopropanol: 8.4%;  in isopropyl ether: 2.7% at 20 °C;  in methyl acetate: 6.1%;  in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30Â °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sorbic Acid (CAS 91751-55-2) Preservative: Technical Specifications and Procurement Considerations


Sorbic acid (CAS 110-44-1, with 91751-55-2 as a deprecated identifier) is a hexadienoic acid with a molecular weight of 112.13 g/mol, characterized by a pKa of 4.76 and a log P of 1.33 [1]. It functions as a weak organic acid preservative that is most effective at pH values below 5.0-5.5, where the undissociated form dominates and can freely diffuse across microbial membranes [2]. As a food-grade antimicrobial agent, it is recognized as Generally Recognized As Safe (GRAS) by the FDA and designated as E200 in the European Union, making it a staple in global food preservation strategies [3].

Why Sorbic Acid (CAS 91751-55-2) Cannot Be Substituted with Other Organic Acid Preservatives Without Performance Verification


Despite sharing a similar pKa and being grouped as 'weak organic acid preservatives,' compounds like acetic, propionic, and benzoic acid exhibit vastly different antimicrobial potencies and mechanisms of action compared to sorbic acid [1]. For instance, sorbic acid is a far more potent preservative than acetic acid, even at identical pH and total concentration, due to its higher membrane affinity (log P = 1.33 vs. -0.17 for acetic acid) and its unique ability to uncouple the membrane potential [2]. Furthermore, sorbic acid does not solely rely on cytoplasmic acidification for its antimicrobial effect, a key distinction from acetic acid, making it effective against specific spoilage fungi where other acids fail [3]. These quantifiable differences in potency, mechanism, and pH-dependent efficacy mean that substituting sorbic acid with another organic acid without reformulation and validation carries a high risk of microbial spoilage and reduced shelf life.

Quantitative Evidence Guide: Sorbic Acid (CAS 91751-55-2) Performance Against Key Comparators


Comparative Antimicrobial Potency: Sorbic Acid vs. Acetic Acid

Sorbic acid demonstrates significantly higher antimicrobial potency than acetic acid, despite having a nearly identical pKa (4.76). This difference is not fully explained by the classical weak-acid theory, which would predict similar efficacy. Against the spoilage mould Paecilomyces variotii, the molar ratio of MICs (acetic:sorbic) was 58, and for Aspergillus phoenicis, the ratio was 14 [1]. This is corroborated by a study on Aspergillus niger conidia, where the MIC for acetic acid was 80 mM, compared to just 4.5 mM for sorbic acid [2]. Furthermore, sorbic acid's higher log P (1.33) compared to acetic acid (-0.17) contributes to its greater membrane affinity and uncoupling of the membrane potential, a key factor in its superior potency [3].

Food Microbiology Preservative Efficacy Mechanism of Action

Comparative Efficacy: Sorbic Acid vs. Potassium Sorbate in Food Matrices

While potassium sorbate is a common salt form used for its higher water solubility, sorbic acid demonstrates superior antimicrobial potency in certain applications. A study evaluating antibacterial effects against S. aureus found that the MIC for sorbic acid was 1250 μg/mL, whereas potassium sorbate required a higher concentration of 2500 μg/mL to achieve the same inhibition [1]. This indicates that the free acid form is twice as effective as the potassium salt against this Gram-positive pathogen. This difference is likely due to the need for the salt to first dissociate and form the active undissociated acid, a process that is pH-dependent.

Food Preservation Antibacterial Activity Formulation

Comparative Efficacy: Sorbic Acid vs. Propionic and Benzoic Acid in Animal Products

A comprehensive study comparing the MIC of common preservatives against 57 food spoilage microorganisms in animal products provides a direct quantitative benchmark. The MIC ranges for these preservatives were: propionic acid (100-1,500 ppm), benzoic acid (100-1,500 ppm), and sorbic acid (100-1,200 ppm) [1]. While all three acids show a similar lower bound of 100 ppm for the most sensitive organisms, sorbic acid's upper MIC range is lower (1,200 ppm) than that of benzoic and propionic acid (>1,500 ppm). This indicates that for the most resistant strains in this matrix, sorbic acid is effective at a concentration at least 20% lower than the comparators (1,200 ppm vs. >1,500 ppm).

Food Safety Meat Preservation MIC Analysis

pH-Dependent Efficacy and Regulatory Safety Profile

Sorbic acid's antimicrobial activity is strongly pH-dependent, with optimal performance below pH 5.5 where the undissociated form dominates [1]. This is a critical differentiator from sodium benzoate, which is most effective at even lower pH (<4.5) but can form benzene, a known carcinogen, under certain conditions [2]. In contrast, sorbic acid is designated as GRAS by the FDA and E200 in the EU, with a well-established safety profile and no risk of benzene formation [3]. Furthermore, a study on Listeria monocytogenes confirmed that at pH 5, isolates were susceptible to sorbic acid, but at pH 7, susceptibility was lost [4].

Regulatory Compliance Food Safety Application pH

Optimal Application Scenarios for Sorbic Acid (CAS 91751-55-2) Based on Quantitative Evidence


Preservation of Baked Goods and Dairy Products (pH 4.5-5.5)

Sorbic acid is the preferred preservative for baked goods (cakes, breads) and dairy products (cheese, yogurt) with a pH range of 4.5 to 5.5. Its MIC against spoilage moulds like Aspergillus niger is 4.5 mM, which is 17.8-fold lower than that of acetic acid [1]. This high potency at moderate pH, combined with its GRAS status and neutral taste profile, makes it ideal for maintaining shelf life without compromising flavor or texture, a key advantage over benzoates which are less effective at this pH and carry a risk of benzene formation [2].

Meat and Poultry Product Preservation

For processed meat and poultry products, sorbic acid provides broad-spectrum protection against foodborne pathogens. Its MIC range against 57 spoilage organisms in animal products is 100-1,200 ppm, which is at least 20% lower than the upper limit for propionic and benzoic acid (>1,500 ppm) for the most resistant strains [1]. This ensures effective preservation at lower use levels, which can be critical for cost management and maintaining product quality.

Formulations Where High Water Solubility is Not Required

In applications where water solubility is not the primary constraint (e.g., surface treatments, fat-based products, or dry blends), the free acid form of sorbic acid is the superior choice. It is twice as potent as its potassium salt against S. aureus, with MICs of 1250 μg/mL and 2500 μg/mL, respectively [1]. This allows for a 50% reduction in the amount of preservative needed to achieve the same antimicrobial effect, directly translating to cost savings and reduced additive load.

Clean-Label and 'Natural' Product Formulations

Sorbic acid is a naturally occurring compound found in some fruits (e.g., Prunus domestica) and is widely accepted as a 'natural' preservative in many regulatory frameworks [1]. Its well-documented safety profile (FDA GRAS, EU E200) and lack of association with benzene formation make it a preferred choice for manufacturers seeking to meet consumer demand for cleaner labels without compromising on microbial safety [2]. This is a key differentiator from synthetic preservatives like sodium benzoate, which face increasing consumer and regulatory scrutiny.

Technical Documentation Hub

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32 linked technical documents
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